

Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) with GW4064

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Compound of Interest		
Compound Name:	(E)-GW 4064	
Cat. No.:	B1672463	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW4064 is a potent, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1][2][3] Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins.[4] The combination of GW4064 treatment with ChIP-seq allows for the precise mapping of FXR binding sites across the genome, providing valuable insights into the transcriptional regulation of target genes under FXR activation. These application notes provide detailed protocols and data for performing ChIP-seq experiments using GW4064 to investigate FXR's role in various biological processes.

It is important to note that while GW4064 is a widely used tool to study FXR function, some studies have reported potential off-target effects, including modulation of other signaling pathways.[5] Researchers should consider these findings when interpreting their results and may incorporate appropriate controls to validate the specificity of the observed effects to FXR.

Data Presentation



The following tables summarize quantitative data from published ChIP-seq studies using GW4064 to identify FXR binding sites in different biological contexts.

Table 1: FXR Binding Sites in Mouse Liver and Intestine Treated with GW4064

Tissue	Treatment	Total FXR Binding Sites	Shared Sites between Liver and Intestine	Reference
Mouse Liver	GW4064	1,656	182 (11%)	[1][6]
Mouse Intestine	GW4064	Not specified	182 (11%)	[1]

Table 2: Hepatic FXR Binding Sites in Normal and Obese Mice Treated with GW4064

Condition	Treatment	Total FXR Binding Sites	Unique Binding Sites	Reference
Normal Mice	GW4064 (1 hour)	15,263	7,440	[7]
Obese Mice	GW4064 (1 hour)	5,272	2,344	[7]

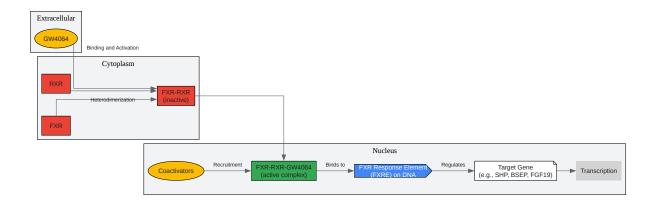
Table 3: FXR Binding and Gene Regulation in Primary Human Hepatocytes (PHHs) Treated with GW4064

Treatment	Number of Genes with Altered Expression (log2 fold enrichment ≥2, p<0.05)	Percentage of Up-regulated Genes Bound by FXR	Percentage of Down- regulated Genes Bound by FXR	Reference
GW4064 (5 μM, 24 hours)	143	~50%	Very few	[8]

Signaling Pathway



The following diagram illustrates the canonical signaling pathway of FXR upon activation by GW4064.



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Caption: FXR signaling pathway activated by GW4064.

Experimental Protocols Protocol 1: Cell Culture and GW4064 Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

Cell line of interest (e.g., HepG2, Huh7)



- Complete cell culture medium
- GW4064 (stock solution in DMSO)
- DMSO (vehicle control)
- Cell culture plates/flasks

Procedure:

- Culture cells to ~80% confluency in complete medium.
- Prepare working solutions of GW4064 in complete medium. A common final concentration used in published studies is 1-5 μM.[5][8] Prepare a vehicle control with the same final concentration of DMSO.
- Aspirate the old medium from the cells and replace it with the GW4064-containing medium or the vehicle control medium.
- Incubate the cells for the desired treatment time. For ChIP-seq, treatment times can range
 from 1 hour to 24 hours, depending on the experimental goals.[7][8] Shorter time points (e.g.,
 1 hour) are often used to capture direct binding events.[7]

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP-seq protocols and should be optimized for the specific antibody and cell type.[9]

Materials:

- GW4064-treated and vehicle-treated cells
- Formaldehyde (37%)
- Glycine
- PBS (phosphate-buffered saline)
- Cell lysis buffer



- Nuclear lysis buffer
- Sonicator
- Anti-FXR antibody (ChIP-grade)
- Control IgG antibody
- Protein A/G magnetic beads
- ChIP dilution buffer
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit

Procedure:

- Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
- Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde and stop the cross-linking reaction. Incubate for 5 minutes at room temperature.
- Cell Harvesting: Wash the cells twice with ice-cold PBS, then scrape the cells into a conical tube. Centrifuge to pellet the cells.
- Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice.
- Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in nuclear lysis buffer.



- Chromatin Shearing: Shear the chromatin by sonication to an average fragment size of 200-600 bp. The optimal sonication conditions should be determined empirically.
- Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the precleared chromatin with the anti-FXR antibody or control IgG overnight at 4°C with rotation. c. Add protein A/G beads to capture the antibody-chromatin complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with the addition of NaCl.
- DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

Protocol 3: Library Preparation and Sequencing

This is a general overview. Follow the specific instructions of the library preparation kit being used.

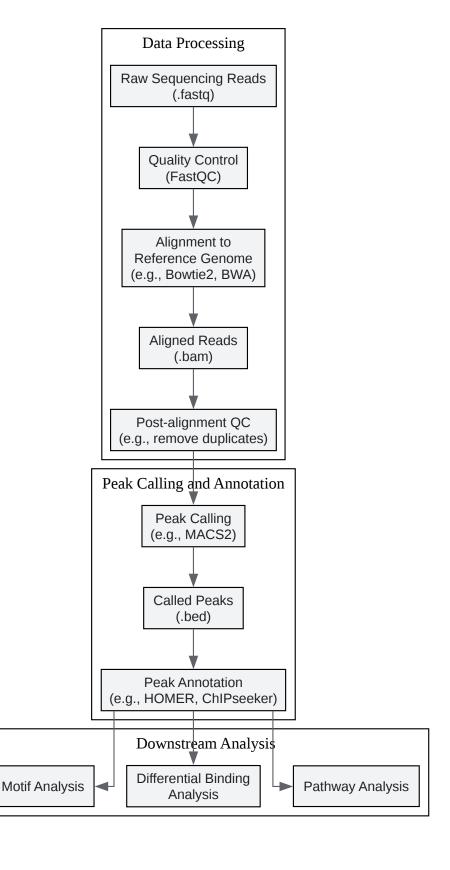
Procedure:

- DNA Quantification: Quantify the purified ChIP DNA using a high-sensitivity method (e.g., Qubit).
- End Repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.
- Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
- PCR Amplification: Amplify the adapter-ligated DNA using a minimal number of PCR cycles to avoid bias.
- Library Quantification and Quality Control: Quantify the final library and assess its quality (e.g., using a Bioanalyzer).
- Sequencing: Sequence the libraries on a next-generation sequencing platform.



Protocol 4: ChIP-seq Data Analysis

A basic bioinformatics workflow for ChIP-seq data analysis is outlined below.





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Caption: A typical workflow for ChIP-seq data analysis.

Key Steps:

- Quality Control: Assess the quality of the raw sequencing reads.
- Alignment: Align the reads to the appropriate reference genome.
- Peak Calling: Identify regions of the genome with significant enrichment of aligned reads in the ChIP sample compared to the control (input or IgG).
- Peak Annotation: Annotate the identified peaks to the nearest genes.
- Motif Analysis: Identify enriched DNA sequence motifs within the peak regions, which can reveal the binding motif of the transcription factor.
- Differential Binding Analysis: Compare peak intensities between different conditions (e.g., GW4064 vs. vehicle) to identify sites with altered binding.
- Pathway Analysis: Perform functional enrichment analysis on the genes associated with the peaks to identify regulated biological pathways.

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